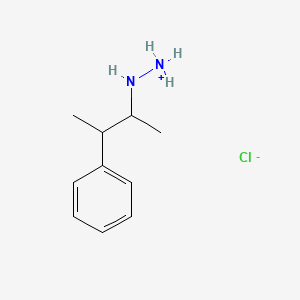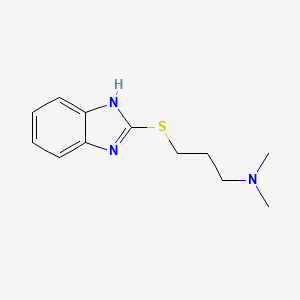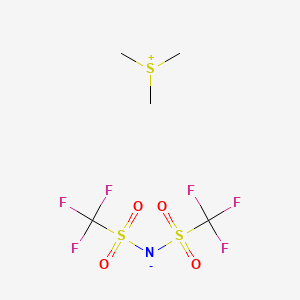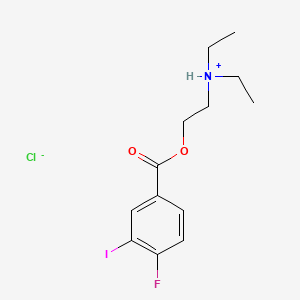
2-Diethylaminoethyl 4-fluoro-3-iodobenzoate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Diethylaminoethyl 4-fluoro-3-iodobenzoate hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a diethylaminoethyl group, a fluorine atom, and an iodine atom attached to a benzoate structure. The hydrochloride form enhances its solubility in water, making it suitable for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Diethylaminoethyl 4-fluoro-3-iodobenzoate hydrochloride typically involves a multi-step process. One common method starts with the iodination of 4-fluorobenzoic acid to produce 4-fluoro-3-iodobenzoic acid. This intermediate is then esterified with 2-diethylaminoethanol under acidic conditions to yield the desired compound. The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Diethylaminoethyl 4-fluoro-3-iodobenzoate hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
Substitution Products: Depending on the nucleophile used, products can include azides, nitriles, or thiols.
Oxidation Products: Oxidation can yield carboxylic acids or ketones.
Reduction Products: Reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
2-Diethylaminoethyl 4-fluoro-3-iodobenzoate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural features.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.
Mecanismo De Acción
The mechanism of action of 2-Diethylaminoethyl 4-fluoro-3-iodobenzoate hydrochloride involves its interaction with specific molecular targets. The diethylaminoethyl group can interact with biological receptors, while the fluorine and iodine atoms can enhance binding affinity and specificity. The compound can modulate the activity of enzymes or receptors by acting as an inhibitor or activator, depending on the context.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 2-fluoro-4-iodobenzoate
- 4-Amino-N-[2-(diethylamino)ethyl]benzamide
- Ethyl 3-fluoro-4-iodobenzoate
Uniqueness
2-Diethylaminoethyl 4-fluoro-3-iodobenzoate hydrochloride stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of both fluorine and iodine atoms enhances its reactivity and binding affinity, making it a valuable compound in various research applications.
Propiedades
Número CAS |
63916-81-4 |
|---|---|
Fórmula molecular |
C13H18ClFINO2 |
Peso molecular |
401.64 g/mol |
Nombre IUPAC |
diethyl-[2-(4-fluoro-3-iodobenzoyl)oxyethyl]azanium;chloride |
InChI |
InChI=1S/C13H17FINO2.ClH/c1-3-16(4-2)7-8-18-13(17)10-5-6-11(14)12(15)9-10;/h5-6,9H,3-4,7-8H2,1-2H3;1H |
Clave InChI |
GFWHYXLNDSQZAF-UHFFFAOYSA-N |
SMILES canónico |
CC[NH+](CC)CCOC(=O)C1=CC(=C(C=C1)F)I.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[4-[(4-Iminocyclohexa-2,5-dien-1-yl)-(4-methylphenyl)methyl]anilino]benzenesulfonic acid](/img/structure/B13782470.png)

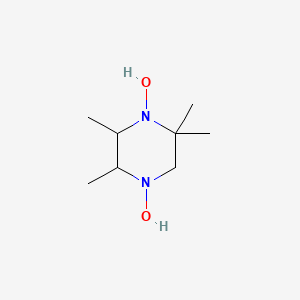


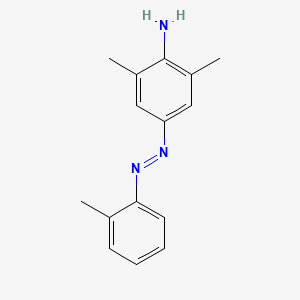

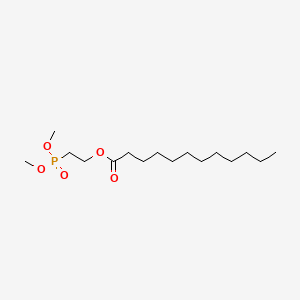
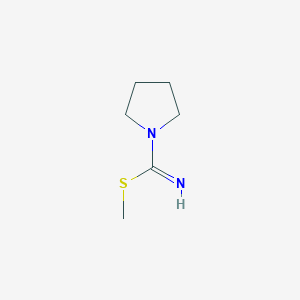
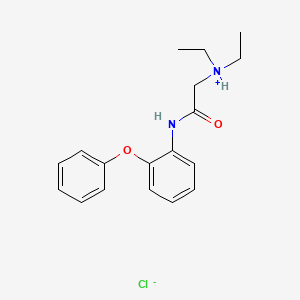
![5-(Diisopropylamino)-2-[[4-(dimethylamino)phenyl]azo]-3-methyl-1,3,4-thiadiazolium trichlorozincate(1-)](/img/structure/B13782497.png)
